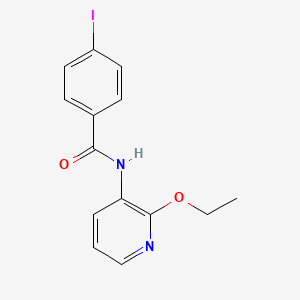

N-(2-ethoxypyridin-3-yl)-4-iodobenzamide

Description

Properties

IUPAC Name |

N-(2-ethoxypyridin-3-yl)-4-iodobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13IN2O2/c1-2-19-14-12(4-3-9-16-14)17-13(18)10-5-7-11(15)8-6-10/h3-9H,2H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWENRCZKEATEBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)NC(=O)C2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Melanin-Targeting Benzamides

- BZA: Radiolabeled with iodine-123, BZA demonstrated 81% sensitivity and 100% specificity in melanoma imaging. Its diethylaminoethyl group slows renal clearance, prolonging tumor retention .

- N-(2-diethylaminoethyl)-3-iodo-4-methoxybenzamide (IMBA): Achieved 23.2% ID/g melanoma uptake in mice, attributed to melanin binding rather than sigma receptor interaction .

Sigma Receptor (S1R)-Targeting Benzamides

- 4-IBP: Exhibits nanomolar affinity for S1R (Kᵢ = 0.278 µM), validated via X-ray crystallography (PDB: 5HK2) and [³H]-haloperidol displacement assays. Used in breast and prostate cancer imaging .

- N-(2-(1′-piperidinyl)ethyl)-3-iodo-4-methoxybenzamide : Tested in breast cancer patients, showing early promise for S1R scintigraphy .

Structural Determinants of Activity

- Substituent Effects: Methoxy (MeO), acetamido (Ac), and bromo (Br) groups enhance melanoma uptake by reducing metabolism and improving melanin affinity. For example, compound 6 (4-acetamido-N-(2-diethylaminoethyl)-5-iodo-2-methoxybenzamide) achieved 23.2% ID/g tumor uptake, outperforming unsubstituted analogs .

Preparation Methods

Acyl Chloride Intermediate Route

The most straightforward method involves converting 4-iodobenzoic acid to its acyl chloride, followed by reaction with 2-ethoxypyridin-3-amine.

Procedure :

-

Synthesis of 4-Iodobenzoyl Chloride :

-

Amide Bond Formation :

Key Considerations :

Coupling Reagent-Mediated Synthesis

For substrates sensitive to acyl chloride formation, coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are employed.

Procedure :

-

Activation of 4-Iodobenzoic Acid :

-

Amine Coupling :

Advantages :

-

Avoids harsh conditions associated with acyl chloride synthesis.

-

Compatible with acid-sensitive functional groups.

Post-Functionalization Iodination Strategies

Electrophilic Aromatic Iodination

Direct iodination of N-(2-ethoxypyridin-3-yl)benzamide requires careful positioning of the iodine atom. Electrophilic iodination using N-iodosuccinimide (NIS) or iodine monochloride (ICl) is challenging due to the deactivating nature of the amide group.

Procedure :

-

Directed Iodination :

Limitations :

-

Low regioselectivity and poor yields make this method less practical compared to direct coupling.

Transition Metal-Catalyzed Iodination

Palladium-catalyzed methods, such as those employing Pd(OAc)₂ with iodonium salts, offer improved selectivity.

Procedure :

-

Catalytic System :

Mechanistic Insight :

-

The palladium catalyst facilitates oxidative addition of the iodonium salt, followed by regioselective C–H activation at the para position.

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| Acyl Chloride Route | SOCl₂, DCM, 0–25°C | 75–85% | High yield, straightforward | Moisture-sensitive reagents |

| HATU-Mediated Coupling | DMF, DIPEA, 25°C | 70–80% | Mild conditions | Cost of coupling reagents |

| Electrophilic Iodination | NIS, BF₃·Et₂O, −10°C | <50% | Direct functionalization | Low yield, poor regioselectivity |

| Pd-Catalyzed Iodination | Pd(OAc)₂, PhI(OAc)₂, 80°C | 60–65% | Improved selectivity | Requires specialized catalysts |

Scalability and Industrial Considerations

For large-scale synthesis, the acyl chloride route is preferred due to its high yield and cost-effectiveness. Recent advancements in continuous flow chemistry enable safer handling of SOCl₂ and improved reaction control . Alternatively, coupling reagent-based methods are viable for smaller-scale applications requiring high purity.

Q & A

Advanced Research Question

- Secondary Ion Mass Spectrometry (SIMS): Maps intracellular distribution by detecting I atoms. For N-(2-diethylaminoethyl)-4-iodobenzamide (BZA) , SIMS revealed melanosome-specific accumulation in B16 melanoma cells, with a half-life of 14 hours .

- Radiolabeling (C/I): Quantifies pharmacokinetics. C-BZA showed a 14C/13C ratio of 0.15–0.3 in ocular tissues, indicating metabolic stability .

- Comparative Stability Assays: HPLC analysis of degradation products under physiological pH (7.4) and temperature (37°C) confirms resistance to hydrolysis .

What are the challenges in designing benzamide derivatives for CNS applications, particularly regarding blood-brain barrier (BBB) penetration?

Advanced Research Question

Despite high target affinity, iodinated benzamides often exhibit poor BBB penetration due to:

- High Molecular Weight (>500 Da): Limits passive diffusion.

- P-glycoprotein Efflux: Substrates like N-(2-(4-(dimethylamino)phenyl)-1,3-benzoxazol-5-yl)-4-iodobenzamide show efflux ratios >3 in MDCK-MDR1 assays.

- Polar Surface Area (PSA): Ethoxy and amide groups increase PSA (>80 Å), reducing permeability. Strategies include prodrug design (esterification) or nanoparticle encapsulation .

How can molecular docking simulations guide the optimization of benzamide derivatives for enhanced target binding and reduced off-target effects?

Advanced Research Question

Docking studies (e.g., using Glide or GOLD) predict binding modes and affinity. For compound 33 , docking into tubulin’s β-subunit (PDB: 1SA0) identified key residues (Val238, Leu248) for halogen bonding. Free energy perturbation (FEP) calculations optimize substituents, reducing off-target binding to serum albumin (ΔG < -8 kcal/mol). Pharmacophore models prioritize electron-withdrawing groups (e.g., -I, -CF) for improved selectivity .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.